2-Chloro-1-(3-phenylpiperidin-1-yl)ethanone
Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
- A study focused on the synthesis of a compound through a series of reactions starting with a similar chloro-ethanone derivative, highlighting its potent antimicrobial activities due to the presence of chlorine as a substituent on the main nucleus (Sherekar et al., 2022).
- Another research explored the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, emphasizing structural, vibrational spectroscopic studies, and detailed DFT computations. This study indicates the potential of such compounds in designing materials with specific electronic and optical properties (Murugavel et al., 2016).
Anticonvulsant and Antimicrobial Activities
- Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of anticonvulsant active compounds, demonstrated promising activity in seizure models, suggesting the therapeutic potential of these molecules in epilepsy treatment (Kamiński et al., 2015).
- The preparation of new chalcone derivatives, from a process involving chloro-ethanone, was aimed at evaluating their anti-inflammatory activity. This research contributes to the development of potential anti-inflammatory agents (Rehman et al., 2022).
Electrochemical Synthesis and Antioxidant Properties
- An electrochemical method for synthesizing new phenylpiperazine derivatives presents an environmentally friendly, reagent-less approach, showcasing the versatility of electrochemical synthesis in generating pharmacologically relevant structures (Nematollahi & Amani, 2011).
- The antioxidant and anti-diabetic potential of novel chloroquinoline derivatives, including 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, were explored, indicating their effectiveness in reducing high glucose levels and potential as antioxidant agents (Murugavel et al., 2017).
Properties
IUPAC Name |
2-chloro-1-(3-phenylpiperidin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-9-13(16)15-8-4-7-12(10-15)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQZJYWBYCNCJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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